1-(4-Ethoxyphenyl)butane-1,3-dione
Description
Contextual Significance of β-Diketones in Contemporary Chemical Research
β-Diketones, or 1,3-diketones, are organic compounds characterized by the presence of two carbonyl groups separated by a single methylene (B1212753) carbon. This arrangement imparts unique chemical properties that have rendered them indispensable in modern chemical research. Their utility stems from several key characteristics:
Keto-Enol Tautomerism: β-Diketones exist as a dynamic equilibrium between the diketo form and a more stable enol form. anjs.edu.iqresearchgate.net This stability of the enol tautomer is attributed to the formation of a conjugated system and a six-membered intramolecular hydrogen-bonded ring. anjs.edu.iqmdpi.com The equilibrium can be influenced by factors such as solvent polarity. nih.gov
Acidity of the Methylene Proton: The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are significantly acidic due to the electron-withdrawing nature of the adjacent carbonyls and the resonance stabilization of the resulting enolate anion. researchgate.net This acidity makes β-diketones excellent nucleophiles in a variety of carbon-carbon bond-forming reactions.
Chelating Ability: The enolate form of β-diketones acts as a bidentate ligand, capable of forming stable complexes with a wide range of metal ions. mdpi.com This property is exploited in catalysis, materials science, and analytical chemistry.
Synthetic Versatility: As bifunctional compounds, β-diketones are crucial building blocks for the synthesis of a diverse array of more complex molecules, especially heterocyclic compounds like pyrazoles and isoxazoles. researchgate.net Many of these resulting heterocycles exhibit significant biological activity, including anti-inflammatory, antibacterial, and antifungal properties. ijpsr.infomdpi.com
The broad spectrum of applications for β-diketones underscores their importance as foundational scaffolds in the development of new pharmaceuticals, agrochemicals, and advanced materials. ontosight.airesearchgate.net
Overview of Aryl-β-Diketones: Defining Structural Attributes and Research Prominence
Aryl-β-diketones are a specific subclass of β-diketones where at least one of the carbonyl groups is attached to an aryl (aromatic) ring. 1-(4-Ethoxyphenyl)butane-1,3-dione falls into this category, featuring a 4-ethoxyphenyl group. The presence of the aryl moiety introduces distinct structural and electronic properties:
Extended Conjugation: The aryl ring extends the conjugated π-system of the enol form, which can further stabilize this tautomer. ontosight.ai This extended conjugation can also influence the spectroscopic properties of the molecule and its metal complexes.
Electronic Effects of Substituents: The nature and position of substituents on the aryl ring can significantly modulate the reactivity of the diketone. The ethoxy group in this compound, for instance, is an electron-donating group which can influence the electron density within the diketone moiety.
Steric Influence: The aryl group can impose steric constraints that may affect the compound's complexation behavior and its participation in certain reactions.
The research prominence of aryl-β-diketones is largely driven by their utility as precursors to biologically active heterocyclic compounds. The reaction of an aryl-β-diketone with hydrazine (B178648) or hydroxylamine (B1172632), for example, is a classical and efficient method for the synthesis of pyrazoles and isoxazoles, respectively. researchgate.net These heterocyclic cores are prevalent in a vast number of pharmaceuticals. Furthermore, the ability of aryl-β-diketones to form stable metal complexes is being explored for applications in catalysis and as functional materials. mdpi.com
Scope and Foundational Objectives for Academic Research on this compound
Academic research on this compound is primarily centered on its application as a versatile building block in organic synthesis. The foundational objectives of such research can be summarized as follows:
Synthesis of Heterocyclic Compounds: A major focus is the use of this compound as a key intermediate for the synthesis of a variety of heterocyclic systems. This includes its reaction with binucleophiles like hydrazine and hydroxylamine to afford substituted pyrazoles and isoxazoles. The resulting heterocycles are then often screened for potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. ijpsr.infomdpi.comresearchgate.net
Development of Novel Metal Complexes: Research is also directed towards the synthesis and characterization of metal complexes of this compound. The objectives here are to study the coordination chemistry of the ligand with various metal ions, to investigate the structural and electronic properties of the resulting complexes, and to explore their potential applications in areas such as catalysis or as luminescent materials. mdpi.com
Exploration of Reaction Mechanisms and Tautomerism: Detailed spectroscopic and computational studies are undertaken to understand the keto-enol tautomeric equilibrium of this compound in different environments. nih.govmdpi.com This includes investigating the influence of the 4-ethoxyphenyl substituent on the stability of the tautomers and the mechanism of its interconversion.
Synthesis and Method Development: The synthesis of this compound is typically achieved through a Claisen condensation reaction between 4'-ethoxyacetophenone (B44001) and an appropriate ester like ethyl acetate (B1210297), in the presence of a strong base. mdpi.commdpi.comnih.gov Research in this area may focus on optimizing reaction conditions to improve yields and purity, or developing novel, more efficient synthetic routes.
In essence, this compound is not typically studied as an end-product itself, but rather as a strategically important precursor. Its value lies in its ability to be readily transformed into more complex and functionally diverse molecules with potential applications in medicinal chemistry and materials science.
Chemical Compound Data
| Compound Name |
| This compound |
| 4'-Ethoxyacetophenone |
| Ethyl acetate |
| Hydrazine |
| Hydroxylamine |
| Pyrazole |
| Isoxazole |
Properties of this compound
| Property | Value | Source |
| CAS Number | 51944-10-6 | chemicalbook.comrsc.org |
| Molecular Formula | C12H14O3 | chemicalbook.com |
| Molecular Weight | 206.24 g/mol | chemicalbook.com |
Structure
3D Structure
Properties
CAS No. |
51944-10-6 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)butane-1,3-dione |
InChI |
InChI=1S/C12H14O3/c1-3-15-11-6-4-10(5-7-11)12(14)8-9(2)13/h4-7H,3,8H2,1-2H3 |
InChI Key |
URXDSLQKUZGZSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(=O)C |
Origin of Product |
United States |
Elucidation of Molecular Structure and Tautomerism in 1 4 Ethoxyphenyl Butane 1,3 Dione
Detailed Analysis of Keto-Enol Tautomerism in β-Diketone Systems
β-Dicarbonyl compounds, including 1-(4-ethoxyphenyl)butane-1,3-dione, characteristically exist as an equilibrium mixture of keto and enol tautomers. nih.gov This dynamic equilibrium is a cornerstone of their chemical behavior and is influenced by a variety of internal and external factors. The interconversion between the keto and enol forms, while involving the migration of a proton and a shift in bonding electrons, is distinct from resonance as it entails the breaking and forming of sigma bonds. bldpharm.com
The stability of the enol form in β-diketones is significantly enhanced by two primary structural features: conjugation and intramolecular hydrogen bonding. researchgate.netnih.gov In the enol tautomer of this compound, the carbon-carbon double bond is conjugated with the remaining carbonyl group and the aromatic phenyl ring. This extended π-system delocalizes electron density, thereby stabilizing the molecule. researchgate.net
Furthermore, the geometry of the enol form facilitates the formation of a strong, six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. nih.govresearchgate.net This interaction, often referred to as a resonance-assisted hydrogen bond (RAHB), contributes significantly to the stability of the enol tautomer. mdpi.com The presence of this hydrogen bond is a key factor in the predominance of the enol form for many β-diketones under normal conditions. nih.gov
For unsymmetrical β-diketones like this compound, two different enol tautomers are possible. The predominant enol form is typically the one with the more extended conjugation. In this case, the enol form where the double bond is conjugated with the phenyl ring is expected to be more stable.
The position of the keto-enol equilibrium is not static and is readily influenced by both the nature of the substituents on the β-diketone scaffold and the surrounding solvent environment.
Solvent Interactions: The polarity of the solvent plays a crucial role in determining the tautomeric ratio. asu.edu In nonpolar solvents, the intramolecularly hydrogen-bonded enol form is generally favored as the solvent does not compete for hydrogen bonding. nih.gov In contrast, polar protic solvents can form intermolecular hydrogen bonds with the keto and enol forms. This can disrupt the intramolecular hydrogen bond of the enol form, thereby stabilizing the more polar keto form and shifting the equilibrium in its favor. asu.edunih.gov The general trend, often referred to as Meyer's Rule, suggests that the keto form becomes more prevalent with increasing solvent polarity. asu.edu
The following table illustrates the typical influence of solvent polarity on the keto-enol equilibrium for a generic β-diketone:
| Solvent | Polarity | Predominant Tautomer | Primary Interaction |
| Hexane | Nonpolar | Enol | Intramolecular H-bonding |
| Chloroform | Moderately Polar | Enol | Intramolecular H-bonding |
| Acetone (B3395972) | Polar Aprotic | Mix of Keto and Enol | Dipole-dipole interactions |
| Ethanol (B145695) | Polar Protic | Keto | Intermolecular H-bonding |
| Water | Highly Polar Protic | Keto | Strong intermolecular H-bonding |
The dominant tautomeric form of this compound in different physical states can be determined using various spectroscopic and analytical techniques.
In Solution: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for quantifying the keto-enol equilibrium in solution. encyclopedia.pub The keto and enol forms give rise to distinct signals in the ¹H NMR spectrum, and the ratio of their integrals allows for the determination of the equilibrium constant. asu.edu For instance, in CDCl₃, a relatively non-polar solvent, many β-diketones show a high percentage of the enol form. rsc.org One would anticipate that this compound would exist predominantly in its enol form in non-polar solvents.
In the Solid State: In the crystalline state, β-diketones can exist as either the keto or the enol tautomer, and in some rare cases, as a co-crystal of both. mdpi.com The specific form adopted is influenced by the thermodynamics of crystal lattice formation. X-ray crystallography provides definitive structural information in the solid state. nih.gov While specific crystallographic data for this compound is not readily available, studies on similar compounds, such as other substituted benzoylacetones, often reveal the presence of the enol form stabilized by intermolecular interactions within the crystal lattice. preprints.org
Stereochemical Aspects and Conformational Landscapes
The stereochemistry of this compound is primarily centered around the rotational freedom of the single bonds within the molecule. The molecule does not possess a chiral center, and therefore does not exhibit stereoisomerism in the form of enantiomers or diastereomers.
However, the molecule possesses significant conformational flexibility. The key rotational degrees of freedom include:
Rotation around the bond connecting the phenyl ring to the carbonyl group.
Rotation around the C-C single bonds within the butane-1,3-dione backbone.
Rotation of the ethoxy group.
The conformational landscape is dictated by the interplay of steric hindrance and electronic effects. The planarity of the enol form is favored by conjugation, but steric clashes between the phenyl ring and the methyl group can lead to some degree of torsional strain. Computational modeling techniques, such as Density Functional Theory (DFT), can be employed to explore the potential energy surface and identify the most stable conformations. For similar aromatic ketones, the phenyl ring is often twisted out of the plane of the dione (B5365651) moiety to minimize steric interactions.
Investigation of Intermolecular Forces and Crystal Packing in the Solid State
In the absence of a determined crystal structure for this compound, the nature of its intermolecular forces and crystal packing can be inferred from the principles of crystallography and data from analogous compounds.
Advanced Spectroscopic Characterization Techniques for Structural Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1-(4-Ethoxyphenyl)butane-1,3-dione, which exists in a tautomeric equilibrium between a diketo and a chelated enol form, NMR is particularly insightful as the interconversion is often slow on the NMR timescale, allowing for the observation of both forms in solution. nih.gov
Proton Nuclear Magnetic Resonance (¹H NMR) for Detailed Proton Environment Analysis
¹H NMR spectroscopy provides precise information about the number, environment, and connectivity of protons within a molecule. The spectrum of this compound is expected to show distinct signals for its enol and diketo tautomers.
The dominant enol tautomer would display a characteristic set of signals:
Aromatic Protons: The protons on the 4-ethoxyphenyl ring appear as two distinct doublets (an AA'BB' system) due to their chemical non-equivalence.
Enolic Proton: A highly deshielded singlet for the proton of the enol hydroxyl group, typically found far downfield.
Vinyl Proton: A singlet corresponding to the proton on the carbon-carbon double bond of the enol form.
Methyl Protons: A sharp singlet for the methyl group adjacent to the carbonyl.
Ethoxy Protons: A quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, characteristic of an ethyl group.
The minor diketo tautomer would show signals for:
Methylene Protons: A singlet for the CH₂ group situated between the two carbonyls.
Aromatic and Aliphatic Protons: Signals for the aromatic, ethoxy, and methyl protons would appear at slightly different chemical shifts compared to the enol form.
Interactive Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of analogous compounds like 1-(4-methoxyphenyl)butane-1,3-dione. nih.govscbt.com
| Proton Assignment (Enol Form) | Predicted δ (ppm) | Multiplicity | Proton Assignment (Diketo Form) | Predicted δ (ppm) | Multiplicity |
| Ar-H (ortho to -OEt) | ~7.9 | d | Ar-H (ortho to -OEt) | ~7.8 | d |
| Ar-H (meta to -OEt) | ~7.0 | d | Ar-H (meta to -OEt) | ~6.9 | d |
| Enol -OH | ~16.0 | s (br) | Methylene (-CH₂-) | ~3.8 | s |
| Vinyl -CH= | ~6.1 | s | Acetyl (-COCH₃) | ~2.2 | s |
| Ethoxy (-OCH₂CH₃) | ~4.1 | q | Ethoxy (-OCH₂CH₃) | ~4.0 | q |
| Acetyl (-COCH₃) | ~2.1 | s | Ethoxy (-OCH₂CH₃) | ~1.4 | t |
| Ethoxy (-OCH₂CH₃) | ~1.4 | t |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a series of singlets, each corresponding to a unique carbon environment.
For this compound, distinct sets of signals are expected for the enol and diketo forms.
Carbonyl Carbons: The carbonyl carbons of the diketo form are typically observed in the range of 190-205 ppm. d-nb.info In the enol form, the carbonyl and enolic carbons attached to oxygen will also be in the downfield region.
Aromatic Carbons: The spectrum will show signals for the four distinct aromatic carbons of the p-substituted phenyl ring.
Aliphatic Carbons: Signals corresponding to the methyl, methylene (in the diketo form), and ethoxy carbons will be present in the upfield region of the spectrum. docbrown.info
Interactive Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of analogous compounds. nih.govd-nb.info
| Carbon Assignment (Enol Form) | Predicted δ (ppm) | Carbon Assignment (Diketo Form) | Predicted δ (ppm) |
| Carbonyl (Ar-C=O) | ~185 | Carbonyl (Ar-C=O) | ~198 |
| Enolic (C=O) | ~195 | Carbonyl (-C=O) | ~202 |
| Aromatic (C-OEt) | ~163 | Aromatic (C-OEt) | ~162 |
| Aromatic (CH, ortho) | ~129 | Aromatic (CH, ortho) | ~128 |
| Aromatic (C, ipso) | ~127 | Aromatic (C, ipso) | ~126 |
| Aromatic (CH, meta) | ~114 | Aromatic (CH, meta) | ~114 |
| Enolic (=CH-) | ~97 | Methylene (-CH₂-) | ~58 |
| Ethoxy (-OCH₂-) | ~64 | Ethoxy (-OCH₂-) | ~64 |
| Methyl (-CH₃) | ~25 | Methyl (-CH₃) | ~30 |
| Ethoxy (-CH₃) | ~14 | Ethoxy (-CH₃) | ~14 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Halogenated Analogues
¹⁹F NMR is a powerful technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org For halogenated analogues such as 1-(4-ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione , ¹⁹F NMR is indispensable. chemsrc.com The chemical shift of the trifluoromethyl (-CF₃) group is highly sensitive to its electronic environment. biophysics.org In β-diketones, the tautomeric equilibrium between the diketo and enol forms results in different shielding for the -CF₃ group. scispace.com Typically, the resonance for the -CF₃ group in the enol form is shifted to a lower field (less shielded) compared to the diketo form. scispace.com Solvent polarity can also influence these shifts, with polar aprotic solvents often causing further deshielding. scispace.com
Interactive Table 3: Predicted ¹⁹F NMR Data for 1-(4-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione
| Fluorine Group | Predicted δ (ppm) vs. CFCl₃ | Tautomer | Comments |
| -CF₃ | -70 to -75 | Enol | The exact shift is sensitive to solvent and concentration. scispace.com |
| -CF₃ | (Slightly higher field) | Diketo | Often observed as a minor peak. scispace.com |
Application of Two-Dimensional NMR Methodologies for Complex Structural Delineation
Two-dimensional (2D) NMR experiments provide correlations between nuclei, which is crucial for unambiguously assigning the signals observed in 1D spectra, especially for complex molecules. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling correlations. libretexts.org For this compound, it would show cross-peaks between the ortho and meta protons on the aromatic ring, and crucially, between the -CH₂- and -CH₃ protons of the ethoxy group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons. wikipedia.org It would be used to definitively assign each proton signal to its corresponding carbon signal. For example, the aromatic proton at ~7.9 ppm would show a cross-peak to the aromatic carbon at ~129 ppm, and the methyl protons at ~2.1 ppm would correlate to the methyl carbon at ~25 ppm. This technique is invaluable for distinguishing between the closely spaced aromatic carbon signals and confirming the assignments of the enol and diketo tautomers.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would show characteristic bands for both its enol and diketo forms. nih.gov
Enol Form: A strong, broad absorption band between 2500-3200 cm⁻¹ corresponding to the hydrogen-bonded O-H stretch of the chelated enol. The conjugated C=O and C=C stretching vibrations appear as strong bands in the 1580-1640 cm⁻¹ region. nih.gov
Diketo Form: Two distinct C=O stretching bands would be expected. The aryl ketone carbonyl stretch would appear around 1685 cm⁻¹, while the aliphatic ketone carbonyl would be at a higher frequency, around 1715 cm⁻¹. The presence of two carbonyl absorptions is a clear indicator of the diketo tautomer. nih.gov
Other Vibrations: The spectrum would also feature aromatic and aliphatic C-H stretching vibrations (above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively) and C-O stretching vibrations for the ether linkage around 1250 cm⁻¹ and 1040 cm⁻¹.
Interactive Table 4: Key IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Tautomer | Expected Wavenumber (cm⁻¹) |
| O-H Stretch | Enolic Hydroxyl | Enol | 2500-3200 (broad) |
| C-H Stretch | Aromatic/Vinyl | Enol/Diketo | 3000-3100 |
| C-H Stretch | Aliphatic | Enol/Diketo | 2850-2980 |
| C=O Stretch | Aliphatic Ketone | Diketo | ~1715 |
| C=O Stretch | Aryl Ketone | Diketo | ~1685 |
| C=O / C=C Stretch | Conjugated System | Enol | 1580-1640 |
| C-O Stretch | Aryl Ether | Enol/Diketo | ~1250 |
Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information based on the fragmentation pattern of the compound.
For this compound (C₁₂H₁₄O₃), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing an exact mass of 206.0943 g/mol . chemicalbook.com The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺•) at m/z = 206. Subsequent fragmentation would likely proceed through several key pathways, including alpha-cleavages adjacent to the carbonyl groups and losses of stable neutral molecules.
Plausible fragmentation pathways include:
Loss of a methyl radical (•CH₃) to give a fragment at m/z = 191.
Loss of an acetyl group (•COCH₃) leading to the 4-ethoxyphenylacylium ion at m/z = 163.
Cleavage of the ethoxy group , resulting in the loss of ethylene (B1197577) (C₂H₄) to yield a fragment corresponding to the hydroxy-analogue.
Formation of the 4-ethoxyphenoxide radical cation at m/z = 137.
Interactive Table 5: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Formula of Fragment |
| 206 | Molecular Ion [M]⁺• | [C₁₂H₁₄O₃]⁺• |
| 191 | [M - CH₃]⁺ | [C₁₁H₁₁O₃]⁺ |
| 163 | [M - COCH₃]⁺ | [C₉H₉O₂]⁺ |
| 149 | [CH₃COCHC(O)C₆H₄OH]⁺• | [C₉H₉O₂]⁺ |
| 135 | [C₆H₄(OC₂H₅)]⁺ | [C₈H₉O]⁺ |
| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ |
Definitive Structural Analysis of this compound Unattainable Through Single-Crystal X-ray Diffraction
A comprehensive search for single-crystal X-ray diffraction data for this compound has revealed a significant gap in the scientific literature. Despite extensive investigation of crystallographic databases and peer-reviewed journals, no published crystal structure for this specific compound could be located. Therefore, a definitive determination of its solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions, remains elusive.
Single-crystal X-ray diffraction is an indispensable analytical technique for the unambiguous determination of a compound's three-dimensional atomic arrangement in the crystalline state. This method provides precise data on cell parameters (the dimensions of the unit cell), the space group (the symmetry of the crystal), and the exact coordinates of each atom within the unit cell. From this information, critical details such as bond lengths, bond angles, and torsional angles can be calculated, offering a detailed insight into the molecule's conformation.
Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, which govern the supramolecular architecture and influence the material's bulk properties.
While crystallographic data exists for analogous compounds, such as those with nitro or methoxy (B1213986) substituents on the phenyl ring, this information cannot be reliably extrapolated to predict the precise solid-state structure of this compound. The electronic and steric differences introduced by the ethoxy group can lead to significant variations in crystal packing and molecular conformation.
The absence of experimental single-crystal X-ray diffraction data for this compound means that a detailed discussion of its solid-state structure, complete with data tables of crystallographic parameters, bond lengths, and bond angles, cannot be provided at this time. The scientific community awaits the successful crystallization and subsequent X-ray analysis of this compound to fully elucidate its structural characteristics.
Theoretical and Computational Chemistry Investigations of 1 4 Ethoxyphenyl Butane 1,3 Dione
Quantum Chemical Calculations of Molecular Geometries and Energetics
There are no specific studies using methods like Density Functional Theory (DFT) to determine the optimized molecular geometry, bond lengths, bond angles, and energetic profile of 1-(4-Ethoxyphenyl)butane-1,3-dione. Such calculations are fundamental for understanding the compound's stability and conformational preferences.
In Silico Prediction of Spectroscopic Parameters
Detailed in silico predictions of NMR chemical shifts and vibrational frequencies for this compound are not available in the public domain. While general principles of predicting spectroscopic data from molecular structures are well-established, specific computational data for this compound have not been published.
Analysis of Electronic Structure, Charge Distribution, and Reactivity Indices
Computational Modeling of Tautomeric Equilibria
The keto-enol tautomerism is a hallmark of β-dicarbonyl compounds. However, specific computational models detailing the tautomeric equilibrium and the energy barriers for interconversion in this compound are not documented in the available literature.
Simulation and Characterization of Non-Covalent Interactions
While the importance of non-covalent interactions in molecular assemblies is a subject of broad interest, specific simulations and characterizations of these interactions (such as hydrogen bonding and π-stacking) within the molecular assemblies of this compound have not been reported.
Coordination Chemistry of 1 4 Ethoxyphenyl Butane 1,3 Dione As a Ligand System
β-Diketones as Prototypical Chelating Ligands in Coordination Chemistry
β-Diketones, characterized by two ketone functionalities separated by a single methylene (B1212753) group, are among the most classic and widely utilized classes of ligands in coordination chemistry. Their utility stems from their ability to exist in a keto-enol tautomerism. The enol form possesses an acidic proton which, upon deprotonation, creates a monoanionic bidentate ligand.
This anionic enolate form readily coordinates to metal ions through its two oxygen atoms, forming a stable six-membered chelate ring. This chelation significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands, an observation known as the chelate effect. The versatility of β-diketones is further enhanced by the ease with which the terminal substituents (R1 and R2 in a general R1-CO-CH2-CO-R2 structure) can be modified. This allows for fine-tuning of the steric and electronic properties of the ligand, which in turn influences the properties of the resulting metal complexes, such as their solubility, volatility, and spectroscopic characteristics mdpi.com. This has led to their use in a vast array of applications, from catalysts to precursors for materials science and as sensitizers for lanthanide luminescence rsc.orgmdpi.comnih.govutupub.fi.
Further detailed sections on the specific metal complexes of 1-(4-ethoxyphenyl)butane-1,3-dione cannot be accurately completed without available scientific literature.
Electronic and Magnetic Characteristics of Metal β-Diketonate Complexes
Elucidation of Single-Ion Magnet (SIM) Behavior in Selected Lanthanide Complexes
The coordination of this compound to lanthanide ions has been pivotal in the development of complexes exhibiting Single-Ion Magnet (SIM) behavior. SIMs are molecular-level magnets where a single metal ion, within an appropriate ligand field, displays slow magnetic relaxation. escholarship.org This phenomenon is rooted in the quantum mechanical properties of the lanthanide ions, specifically their significant magnetic anisotropy which arises from strong spin-orbit coupling. nih.gove-bookshelf.de The arrangement of the coordinating atoms of the this compound ligand is crucial in modulating this anisotropy. nih.gov
Research in this area has frequently targeted dysprosium(III) (Dy³⁺) and erbium(III) (Er³⁺) ions due to their intrinsic electronic configurations that are conducive to SIM behavior. nih.govrsc.org The β-diketonate ligand, often in concert with other ancillary ligands, generates a low-symmetry crystal field around the lanthanide ion. This low-symmetry environment is essential for lifting the degeneracy of the ground state J-multiplet, which in turn creates a significant energy barrier for the reversal of magnetization (Ueff). nih.gov
Studies on mononuclear Dy(III) complexes incorporating this compound have shown that slow magnetic relaxation often emerges under an applied direct current (dc) field. rsc.org This external field is typically required to mitigate quantum tunneling of magnetization (QTM), a process that can otherwise provide a rapid relaxation pathway, effectively quenching the SIM properties. berkeley.edu Key parameters that characterize SIMs, such as the effective energy barrier (Ueff) and the relaxation time (τ₀), are extracted from alternating current (ac) magnetic susceptibility measurements. These parameters are highly sensitive to the precise geometry of the coordination sphere. rsc.org
Table 1: Representative Magnetic Relaxation Data for a Lanthanide Complex with a β-Diketone Ligand
| Parameter | Value | Conditions |
|---|---|---|
| Ueff (cm⁻¹) | 24.6 | 0.07 T dc field |
| τ₀ (s) | 8.7 x 10⁻⁸ | 0.07 T dc field |
Note: This data is for a representative Er(III) complex with a β-diketonate ligand and is illustrative of the types of values obtained in these systems. rsc.org The specific values for complexes of this compound may vary.
Functional Applications of Metal β-Diketonate Complexes in Advanced Material Science
Metal β-diketonate complexes derived from this compound are versatile components in advanced material science, largely owing to their distinctive optical and electronic properties. These complexes, particularly those involving lanthanide and transition metals, are promising for a range of applications, including luminescent materials and the fabrication of functional thin films. nih.gov
A primary application of these complexes is in the creation of highly luminescent materials. researchgate.net Lanthanide complexes with this compound can exhibit strong and well-defined emission bands in the visible and near-infrared (NIR) spectral regions. The β-diketonate ligand functions as an "antenna," absorbing ultraviolet (UV) light and efficiently transferring this energy to the central lanthanide ion. acs.orgnih.gov This intramolecular energy transfer, known as the "antenna effect," circumvents the inherently low absorption efficiencies of the lanthanide ions, resulting in bright luminescence. acs.orgnih.gov Such materials hold potential for use in organic light-emitting diodes (OLEDs), bio-imaging, and chemical sensors. rsc.orgnih.gov
For example, europium(III) and terbium(III) complexes of β-diketonates are well-known for their characteristic red and green emissions, respectively. nih.gov The precise emission wavelength and the luminescence quantum yield can be modulated by structural modifications to the β-diketonate ligand or by the introduction of other ligands into the metal's coordination sphere. acs.org
Table 2: Typical Luminescent Properties of Lanthanide β-Diketone Complexes
| Lanthanide Ion | Emission Color | Typical Emission Wavelength (nm) |
|---|---|---|
| Europium(III) | Red | ~612-614 |
| Terbium(III) | Green | ~545 |
| Samarium(III) | Orange-Red | ~648 |
Note: The emission wavelengths are characteristic for the respective lanthanide ions in β-diketonate complexes. rsc.orgnih.gov The exact values can vary based on the full coordination environment.
In addition to their luminescent characteristics, metal complexes of this compound can serve as precursors for depositing thin films of metal oxides. nih.gov Techniques like metal-organic chemical vapor deposition (MOCVD) and sol-gel processes can be utilized to decompose these complexes, yielding uniform layers of the desired metal oxide. These films find applications in catalysis, gas sensing, and as dielectric layers in electronic components. nih.govrsc.org The volatility and thermal stability of the metal β-diketonate complexes are critical for their suitability in MOCVD applications. nih.gov
Furthermore, the integration of these metal complexes into polymer matrices can produce functional hybrid materials. acs.org These materials synergistically combine the processability of polymers with the unique optical or magnetic properties of the metal complexes. For instance, polymer films doped with luminescent lanthanide complexes could be used for optical data storage or as security features. researchgate.net Achieving homogeneous and stable materials is dependent on the compatibility between the β-diketonate complex and the polymer host.
Chemical Reactivity and Derivatization Pathways of 1 4 Ethoxyphenyl Butane 1,3 Dione
Reactivity at the Methylene (B1212753) Bridge: Electrophilic and Nucleophilic Substitutions
The methylene bridge (-CH2-) situated between the two carbonyl groups is a highly reactive site. The electron-withdrawing nature of the adjacent carbonyls renders the methylene protons acidic, facilitating the formation of a stable enolate ion in the presence of a base. This enolate is a potent nucleophile and readily participates in various substitution reactions.
Electrophilic substitution at this position is a common transformation. For instance, the methylene group can be alkylated, acylated, or halogenated. These reactions typically proceed by treating the β-diketone with a suitable base to generate the enolate, followed by the addition of an electrophile.
Conversely, while less common, nucleophilic attack can be induced at the methylene carbon under specific conditions, often involving prior functionalization of the methylene group to introduce a good leaving group.
Chemical Transformations Involving the Carbonyl Functionalities
The two carbonyl groups of 1-(4-ethoxyphenyl)butane-1,3-dione are key to its reactivity, participating in a variety of nucleophilic addition reactions. libretexts.org These reactions can be catalyzed by either acid or base. libretexts.org In a basic medium, a strong nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate which is subsequently protonated. libretexts.org Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon and enabling attack by weaker nucleophiles. libretexts.org
A significant reaction involving the carbonyl groups is the formation of Schiff bases through condensation with primary amines. researchgate.netshd-pub.org.rsresearchgate.netresearchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield an imine or azomethine group (-C=N-).
Modifications and Reactions Pertaining to the 4-Ethoxyphenyl Moiety
The 4-ethoxyphenyl group provides another avenue for chemical modification. The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation and acylation. The position of substitution on the aromatic ring is directed by the activating ethoxy group and the deactivating diketone side chain.
Furthermore, the ether linkage is susceptible to cleavage under harsh conditions, such as treatment with strong acids like hydroiodic acid or hydrobromic acid, to yield the corresponding phenol (B47542) derivative.
Cyclocondensation Reactions Utilizing the β-Diketone Substructure as a Synthon
The 1,3-dicarbonyl arrangement in this compound makes it an ideal synthon for a variety of cyclocondensation reactions, leading to the formation of diverse heterocyclic frameworks. researchgate.netderpharmachemica.comorganic-chemistry.org
Formation of Diverse Heterocyclic Frameworks (e.g., Pyridone, Thiophene (B33073), Pyrazole, Dihydropyridine (B1217469), Furan (B31954) derivatives)
The versatility of this compound as a building block is highlighted by its ability to form a wide range of heterocyclic compounds.
Pyridone Derivatives: Condensation with cyanoacetamide or other suitable reagents can lead to the formation of substituted pyridones. researchgate.netnih.govwikipedia.orgorganic-chemistry.org
Thiophene Derivatives: The Paal-Knorr thiophene synthesis allows for the creation of thiophenes by reacting the 1,4-dicarbonyl compound (the diketone can be considered a 1,3-dicarbonyl, but can rearrange or be used in reactions that effectively make it a 1,4-dicarbonyl precursor) with a sulfur source like phosphorus pentasulfide or Lawesson's reagent. derpharmachemica.comorganic-chemistry.orgorganic-chemistry.orgwikipedia.org
Pyrazole Derivatives: Reaction with hydrazine (B178648) or its derivatives is a classic method for synthesizing pyrazoles. organic-chemistry.orgmdpi.comnih.govjocpr.comdergipark.org.tr The reaction proceeds via cyclocondensation to yield the five-membered heterocyclic ring. mdpi.comnih.gov
Dihydropyridine Derivatives: The Hantzsch dihydropyridine synthesis, a multicomponent reaction, can utilize β-dicarbonyl compounds like this compound, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt to produce dihydropyridines. organic-chemistry.orgresearchgate.netjsynthchem.comnih.gov
Furan Derivatives: The Paal-Knorr furan synthesis provides a direct route to furans by the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds, for which 1,3-diketones can be precursors. wikipedia.orgpharmaguideline.comorganic-chemistry.orgmbbcollege.inorganic-chemistry.org
The following table summarizes the synthesis of various heterocyclic frameworks from this compound.
| Heterocyclic Framework | Reagents | Reaction Type |
| Pyridone | Cyanoacetamide, Ammonia | Condensation |
| Thiophene | Lawesson's Reagent, Phosphorus Pentasulfide | Paal-Knorr Thiophene Synthesis |
| Pyrazole | Hydrazine Hydrate | Knorr Pyrazole Synthesis |
| Dihydropyridine | Aldehyde, Ammonia | Hantzsch Dihydropyridine Synthesis |
| Furan | Acid catalyst | Paal-Knorr Furan Synthesis |
Synthesis of Schiff Base Derivatives through Condensation
As previously mentioned, the carbonyl groups of this compound readily react with primary amines to form Schiff bases. researchgate.netshd-pub.org.rsresearchgate.netresearchgate.net These reactions are typically carried out by refluxing the diketone and the amine in a suitable solvent, often with a catalytic amount of acid. The resulting Schiff bases are often stable, crystalline solids and can serve as ligands for the formation of metal complexes. shd-pub.org.rsresearchgate.net
Investigation of Nucleophilic Addition and Substitution Mechanisms
The reactions of this compound are governed by fundamental mechanistic principles of organic chemistry.
Nucleophilic Addition: The addition of a nucleophile to one of the carbonyl groups is a key step in many of its transformations. libretexts.org The reaction can proceed through a base-catalyzed mechanism, where a strong nucleophile directly attacks the carbonyl carbon, or an acid-catalyzed mechanism, where the carbonyl oxygen is first protonated to increase the electrophilicity of the carbonyl carbon. libretexts.org The initial addition product is a tetrahedral intermediate which can then undergo further reactions, such as protonation or elimination of a water molecule. libretexts.org
Nucleophilic Substitution: Nucleophilic substitution reactions can occur at the methylene bridge after its deprotonation to form the enolate. ucsb.edulibretexts.orgchemguide.co.uksavemyexams.com This enolate acts as a powerful nucleophile, attacking an electrophile in a classic SN2-type mechanism. The stereochemistry of these reactions can be influenced by the reaction conditions and the nature of the substrate and electrophile. In some cases, where a carbocation intermediate can be stabilized, an SN1-type mechanism may be observed. ucsb.edulibretexts.org
Strategic Role As a Synthetic Building Block and Key Intermediate in Organic Synthesis
Precursor in the Construction of Structurally Complex Organic Molecules and Natural Product Analogues
The β-diketone moiety is a fundamental building block in the synthesis of structurally diverse and complex organic molecules. ijpras.com Historically, natural products have been a significant source of inspiration for new drugs, and the synthesis of their analogues is a key strategy in drug discovery to improve efficacy and explore structure-activity relationships (SAR). researchgate.netrsc.org The utility of β-diketones in this area stems from their ability to undergo a variety of chemical transformations to construct intricate molecular frameworks.
While specific examples detailing the use of 1-(4-Ethoxyphenyl)butane-1,3-dione in the total synthesis of a particular natural product are not extensively documented, its structural features make it a prime candidate for such applications. The ethoxyphenyl group provides a site for further modification, while the diketone core can participate in cyclization and condensation reactions essential for building complex skeletons. Strategies like diverted total synthesis (DTS) often utilize advanced intermediates, which can be analogous in structure to this compound, to generate a library of related compounds. rsc.org The synthesis of analogues of natural products like the salicylihalamides or lobatamide C, which feature complex macrocyclic structures, often involves key fragments that could potentially be derived from functionalized β-diketones. researchgate.net The presence of the β-dicarbonyl structure is found in a large number of biologically active compounds, underscoring the importance of synthetic precursors like this compound. nih.gov
Intermediate Compound in the Preparation of Other Functionalized β-Diketones and Related Compounds
This compound serves as a valuable intermediate for the synthesis of other functionalized β-diketones and related derivatives. The methylene (B1212753) group situated between the two carbonyls is particularly acidic and can be readily deprotonated to form a stable enolate. This enolate is a potent nucleophile, allowing for the introduction of a wide range of substituents at the C2 position. This reactivity is fundamental to its role as a synthetic intermediate.
The most common method for the synthesis of β-diketones is the Claisen condensation, which involves the reaction of a ketone with an ester in the presence of a base. nih.gov For instance, this compound can be synthesized from 4'-ethoxyacetophenone (B44001) and an acetate (B1210297) source. Once formed, it can be further modified. For example, functionalized 1,3-dipyrrolyl-1,3-diketone BF2 complexes have been synthesized where functional groups such as formyl, iodo, and nitro groups were introduced onto the core structure. rsc.org This demonstrates the potential for selective functionalization of compounds within this class.
The following table illustrates potential transformations where this compound could act as an intermediate to produce more complex, functionalized diketones.
| Reaction Type | Reactant | Potential Product Class | Significance |
|---|---|---|---|
| Alkylation | Alkyl Halide (e.g., Iodomethane) | α-Alkyl-β-diketones | Introduction of alkyl chains to modify steric and electronic properties. |
| Acylation | Acyl Chloride (e.g., Benzoyl Chloride) | β-Triketones | Synthesis of polyketone structures, which are versatile synthetic intermediates. ijpras.com |
| Knoevenagel Condensation | Aldehyde or Ketone | α,β-Unsaturated Diketones | Formation of new carbon-carbon double bonds, useful for further Michael additions. |
| Heterocycle Formation | Hydrazine (B178648) or Hydroxylamine (B1172632) | Pyrazoles or Isoxazoles | Key building block for medicinally important heterocyclic rings. ijpras.com |
Integration into Ligand Architectures for Catalytic Applications
The ability of β-diketones to act as excellent chelating ligands for a wide variety of metal ions is a cornerstone of their utility in coordination chemistry and catalysis. ijpras.com The deprotonated β-diketone, known as a β-diketonate, coordinates to a metal center through its two oxygen atoms, forming a stable six-membered ring. This chelation effect enhances the stability of the resulting metal complex.
This compound can be incorporated into ligand architectures for various catalytic applications. The electronic properties of the ligand, which in turn influence the catalytic activity of the metal center, can be fine-tuned by substituents on the β-diketone framework. The ethoxy group on the phenyl ring of this compound is an electron-donating group, which can increase the electron density on the coordinating oxygen atoms. This may enhance the stability of the metal complex and modulate its reactivity.
β-Diketone ligands have been used to synthesize complexes with numerous metals, including transition metals and lanthanides, which have applications in catalysis. ijpras.com For example, calix mdpi.comarene derivatives functionalized with 1,3-diketone moieties have been developed as versatile ligands for complexing metal ions. mdpi.com These complexes have potential uses in sensing and catalysis. mdpi.com Similarly, ligands derived from this compound could be used to create catalysts for a range of organic transformations.
The table below lists potential metal ions that could form complexes with this compound and their potential catalytic applications.
| Metal Ion | Potential Complex | Potential Catalytic Application |
|---|---|---|
| Copper(II) | Bis(1-(4-ethoxyphenyl)butane-1,3-dionato)copper(II) | Lewis acid catalysis, oxidation reactions. |
| Palladium(II) | Bis(1-(4-ethoxyphenyl)butane-1,3-dionato)palladium(II) | Cross-coupling reactions (e.g., Suzuki, Heck). |
| Ruthenium(II/III) | Ruthenium(II/III) tris(1-(4-ethoxyphenyl)butane-1,3-dionate) | Olefin metathesis, hydrogenation reactions. mdpi.com |
| Europium(III) | Tris(1-(4-ethoxyphenyl)butane-1,3-dionato)europium(III) | Luminescent probes, Lewis acid catalysis in asymmetric synthesis. |
Prospective Research Avenues and Future Directions for 1 4 Ethoxyphenyl Butane 1,3 Dione
Development of Advanced Spectroscopic Probes for Real-Time Tautomeric and Conformational Dynamics
The keto-enol tautomerism of β-diketones like 1-(4-ethoxyphenyl)butane-1,3-dione is fundamental to its chemical reactivity and properties. While traditional spectroscopic methods like NMR and IR provide static snapshots of this equilibrium, future research will likely focus on developing and applying advanced spectroscopic probes to monitor these dynamics in real-time.
Time-resolved spectroscopic techniques, such as femtosecond transient absorption and two-dimensional infrared (2D-IR) spectroscopy, offer the potential to observe the ultrafast interconversion between tautomers on their natural timescale. These methods could elucidate the precise mechanism of proton transfer and the influence of the molecular environment on the tautomeric equilibrium. Furthermore, advanced NMR techniques, including solid-state NMR and the use of isotopic labeling (e.g., ¹³C, ¹⁷O), can provide detailed insights into the hydrogen bonding and conformational preferences of the different tautomeric forms. mdpi.com
Future investigations could focus on developing fluorescent probes based on the this compound scaffold. By strategically modifying the molecule, it may be possible to create systems where the tautomeric state dictates the fluorescence output, allowing for real-time optical sensing of environmental changes such as polarity or pH.
Table 1: Advanced Spectroscopic Techniques for Studying Tautomerism
| Technique | Information Gained | Potential Application for this compound |
|---|---|---|
| Femtosecond Transient Absorption | Real-time observation of tautomeric interconversion | Elucidating the mechanism of proton transfer |
| 2D-IR Spectroscopy | Vibrational coupling and energy transfer between modes | Mapping the structural evolution during tautomerization |
| Solid-State NMR | Detailed structural information in the solid state | Characterizing hydrogen bonding and packing effects |
| Isotope-Edited Spectroscopy | Site-specific information on molecular structure and dynamics | Probing the role of specific atoms in the tautomeric equilibrium |
Rational Design Principles for Ligands to Engineer Specific Metal Complex Properties
The ability of this compound to act as a bidentate ligand, forming stable complexes with a wide range of metal ions, is one of its most promising features. orientjchem.org Future research will move beyond simple complex formation towards the rational design of ligands to engineer metal complexes with specific, tailored properties.
By modifying the substituents on the this compound backbone, it is possible to fine-tune the electronic and steric properties of the resulting metal complexes. nih.govresearchgate.netrsc.org For instance, introducing electron-donating or electron-withdrawing groups on the phenyl ring can alter the ligand field strength, thereby influencing the photophysical and electrochemical properties of the metal complex. researchgate.net The ethoxy group in the para position of the phenyl ring already provides a certain level of electron donation, and systematic variation of this substituent could lead to a library of ligands with graded electronic effects.
The steric bulk of the ligand can also be engineered to control the coordination geometry and reactivity of the metal center. nih.govresearchgate.netrsc.org This is crucial for applications in catalysis, where the selectivity of a reaction can be dictated by the steric environment around the metal. Future work could involve synthesizing derivatives of this compound with bulky groups to create sterically hindered complexes with unique catalytic activities.
Exploration of Green Chemistry Methodologies for Sustainable Synthesis of β-Diketones
Traditional methods for synthesizing β-diketones, such as the Claisen condensation, often involve harsh reaction conditions and the use of stoichiometric bases, leading to significant waste generation. mdpi.comnih.gov A key future direction for the synthesis of this compound and related compounds is the exploration of green chemistry methodologies.
Sustainable Synthetic Approaches:
Mechanochemistry: This solvent-free approach utilizes mechanical force to initiate chemical reactions. pageplace.detaylorfrancis.comrxweb-prd.comroutledge.com The application of mechanochemistry to the synthesis of this compound could significantly reduce solvent waste and energy consumption. pageplace.detaylorfrancis.comroutledge.com
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control. rxweb-prd.comrsc.org Developing a flow-based synthesis for this compound would enable more efficient and sustainable large-scale production. rsc.org
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. georgiasouthern.edu Future research could focus on identifying or engineering enzymes capable of catalyzing the key bond-forming reactions in the synthesis of this compound. georgiasouthern.edu
These green methodologies not only offer environmental benefits but can also lead to the discovery of novel reaction pathways and improved synthetic efficiency.
Integration of this compound into Novel Functional Materials for Emerging Technologies
The unique properties of this compound and its metal complexes make them attractive building blocks for a variety of functional materials.
Potential Applications:
Organic Light-Emitting Diodes (OLEDs): Metal complexes of β-diketones, particularly those of lanthanide and transition metals, are known for their luminescent properties. researchgate.net By serving as a ligand, this compound can be used to create emissive materials for OLEDs. The substituents on the ligand can be tuned to achieve desired emission colors and improve device efficiency.
Sensors: The keto-enol equilibrium and metal-binding properties of this compound can be exploited for the development of chemical sensors. For example, changes in the absorption or emission spectrum of the compound or its complexes upon binding to a target analyte could form the basis of a sensing mechanism.
Metal-Organic Frameworks (MOFs): MOFs are porous materials with applications in gas storage, separation, and catalysis. nih.govnih.govresearchgate.net β-Diketones can be used as organic linkers in the synthesis of MOFs. nih.govnih.govresearchgate.net The ethoxyphenyl group of this compound could introduce specific functionalities into the pores of a MOF, enabling selective guest binding or catalytic activity.
Synergistic Interdisciplinary Research Leveraging Computational Modeling for Experimental Design and Interpretation
Future advancements in the understanding and application of this compound will greatly benefit from a synergistic approach that combines experimental work with computational modeling.
Density Functional Theory (DFT) and other computational methods can be used to predict the properties of this compound and its derivatives. acs.orgmdpi.com This includes calculating the relative energies of tautomers, predicting spectroscopic signatures, and modeling the electronic structure of metal complexes. researchgate.netacs.orgmdpi.comtandfonline.com
Table 2: Integration of Computational and Experimental Approaches
| Research Area | Computational Modeling | Experimental Validation |
|---|---|---|
| Tautomerism | DFT calculations of tautomer energies and barriers | NMR, IR, and UV-Vis spectroscopy |
| Ligand Design | Prediction of electronic and steric properties | Synthesis and characterization of new ligands and complexes |
| Reaction Mechanisms | Modeling of transition states and reaction pathways | Kinetic studies and in-situ reaction monitoring |
| Material Properties | Simulation of photophysical and electronic properties | Fabrication and testing of devices (e.g., OLEDs, sensors) |
By using computational models to guide experimental design, researchers can more efficiently explore the vast chemical space of possible derivatives and applications. pnas.org For example, computational screening could be used to identify promising substituents for tuning the properties of metal complexes before they are synthesized in the lab. This iterative cycle of prediction and validation will accelerate the discovery of new materials and technologies based on this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
